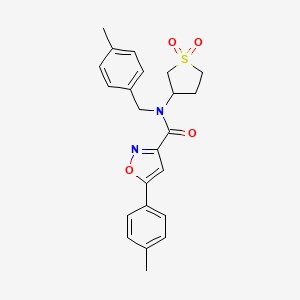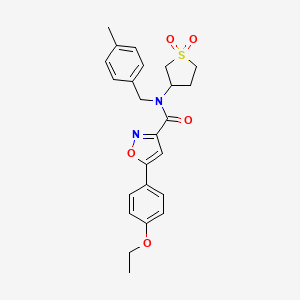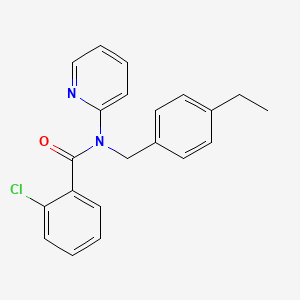
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE” is a complex organic compound that features a thiolane ring, a phenyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE” likely involves multiple steps, including the formation of the thiolane ring, the introduction of the phenyl groups, and the construction of the oxazole ring. Common synthetic routes may include:
Cyclization reactions: to form the thiolane ring.
Aromatic substitution reactions: to introduce the phenyl groups.
Condensation reactions: to construct the oxazole ring.
Industrial Production Methods
Industrial production methods would typically involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: to improve reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: The thiolane ring could be susceptible to oxidation.
Reduction: The oxazole ring might undergo reduction under certain conditions.
Substitution: The phenyl groups could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced oxazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Binding to molecular targets: such as enzymes or receptors.
Modulating biochemical pathways: involved in disease processes.
類似化合物との比較
Similar Compounds
N-(4-METHYLPHENYL)-5-(4-METHYLPHENYL)-OXAZOLE-3-CARBOXAMIDE: A simpler analog with similar structural features.
THIOLAN-3-YL derivatives: Compounds with similar thiolane ring structures.
OXAZOLE derivatives: Compounds with similar oxazole ring structures.
Uniqueness
The uniqueness of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE” lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.
特性
分子式 |
C23H24N2O4S |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H24N2O4S/c1-16-3-7-18(8-4-16)14-25(20-11-12-30(27,28)15-20)23(26)21-13-22(29-24-21)19-9-5-17(2)6-10-19/h3-10,13,20H,11-12,14-15H2,1-2H3 |
InChIキー |
ALSDKVGEHTUWER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11360305.png)

![N-[2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-2-(4-methylphenoxy)acetamide](/img/structure/B11360312.png)

![5-(3,4-dimethylphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11360334.png)
![5-(4-ethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11360340.png)
![N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}pyrimidine-4-carboxamide](/img/structure/B11360342.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11360352.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11360355.png)
![4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11360360.png)
![3-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B11360362.png)
![Ethyl 1-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate](/img/structure/B11360373.png)
![5-[(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11360377.png)
